molecular formula C5H4N2O4 B13809809 2,4-dioxo-(214C)1H-pyrimidine-6-carboxylic acid

2,4-dioxo-(214C)1H-pyrimidine-6-carboxylic acid

Cat. No.: B13809809
M. Wt: 158.09 g/mol
InChI Key: PXQPEWDEAKTCGB-RHRFEJLCSA-N
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Description

2,4-dioxo-1H-pyrimidine-6-carboxylic acid, also known as orotic acid, is a heterocyclic compound that plays a significant role in the synthesis of pyrimidine nucleotides. It is an intermediate in the biosynthesis of uridine monophosphate, a precursor to RNA and DNA. This compound is found naturally in milk and other dairy products and is also synthesized in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be synthesized through various methods. One common method involves the condensation of dihydroorotate with carbamoyl phosphate, followed by oxidation. Another method includes the reaction of urea with maleic acid under acidic conditions, leading to the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid typically involves the fermentation of specific strains of bacteria or yeast that can produce this compound. The fermentation broth is then processed to extract and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form orotidine-5’-monophosphate.

    Reduction: It can be reduced to dihydroorotate.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Orotidine-5’-monophosphate.

    Reduction: Dihydroorotate.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2,4-dioxo-1H-pyrimidine-6-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.

    Biology: It plays a role in the study of metabolic pathways involving pyrimidine biosynthesis.

    Medicine: It is investigated for its potential therapeutic effects in treating metabolic disorders and as a supplement in certain conditions.

    Industry: It is used in the production of pharmaceuticals and as a nutritional supplement in animal feed.

Mechanism of Action

The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves its role as a precursor in the biosynthesis of pyrimidine nucleotides. It is converted to orotidine-5’-monophosphate by the enzyme orotate phosphoribosyltransferase. This compound is then decarboxylated to uridine monophosphate, which is further phosphorylated to form uridine triphosphate, a building block of RNA and DNA.

Comparison with Similar Compounds

Similar Compounds

    Uracil: A pyrimidine base that is a component of RNA.

    Thymine: A pyrimidine base found in DNA.

    Cytosine: Another pyrimidine base found in both RNA and DNA.

Uniqueness

2,4-dioxo-1H-pyrimidine-6-carboxylic acid is unique due to its role as an intermediate in the biosynthesis of pyrimidine nucleotides. Unlike uracil, thymine, and cytosine, which are directly incorporated into nucleic acids, 2,4-dioxo-1H-pyrimidine-6-carboxylic acid is a precursor that undergoes further enzymatic transformations.

Properties

Molecular Formula

C5H4N2O4

Molecular Weight

158.09 g/mol

IUPAC Name

2,4-dioxo-(214C)1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+2

InChI Key

PXQPEWDEAKTCGB-RHRFEJLCSA-N

Isomeric SMILES

C1=C(N[14C](=O)NC1=O)C(=O)O

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

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